![molecular formula C16H10F6O3 B14189719 Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- CAS No. 833485-01-1](/img/structure/B14189719.png)
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- is a chemical compound that features a benzoic acid core substituted with a 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy] group. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boronic acids and halides under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of toluene derivatives or the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- Phenyl salicylate
Uniqueness
Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]- is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and lipophilicity, making it more effective in certain applications .
Properties
CAS No. |
833485-01-1 |
|---|---|
Molecular Formula |
C16H10F6O3 |
Molecular Weight |
364.24 g/mol |
IUPAC Name |
4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C16H10F6O3/c17-15(18,19)11-4-1-10(13(7-11)16(20,21)22)8-25-12-5-2-9(3-6-12)14(23)24/h1-7H,8H2,(H,23,24) |
InChI Key |
LTFGZNGWVWUDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
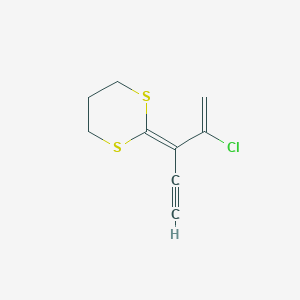
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)

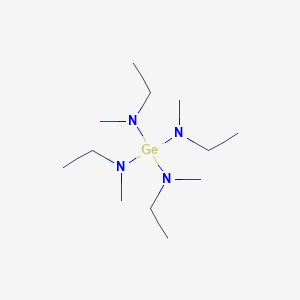
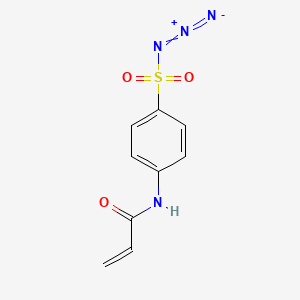
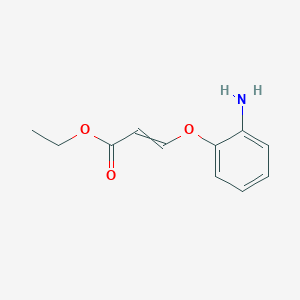
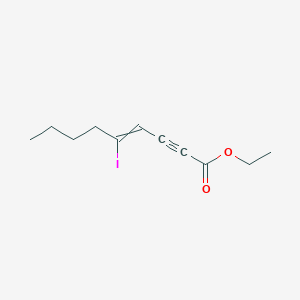
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
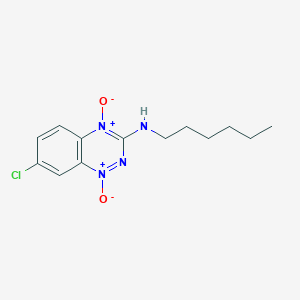
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
